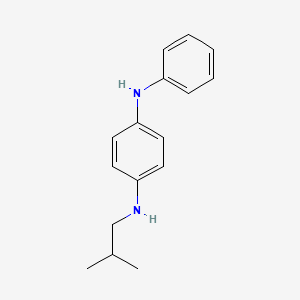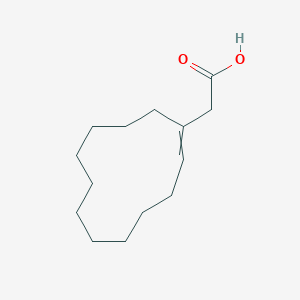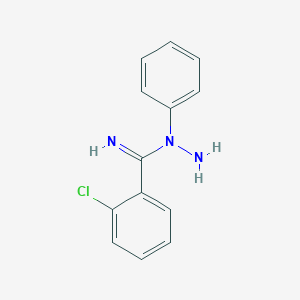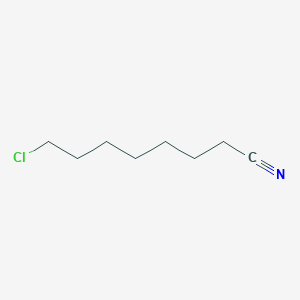
8-Chlorooctanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chlorooctanenitrile is an organic compound with the molecular formula C8H14ClN It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to an octane chain with a chlorine atom at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chlorooctanenitrile can be synthesized through several methods. One common approach involves the reaction of 8-chlorooctanoyl chloride with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. Safety measures are crucial due to the use of toxic reagents like sodium cyanide.
Chemical Reactions Analysis
Types of Reactions: 8-Chlorooctanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux.
Major Products:
Substitution: 8-Hydroxyoctanenitrile or 8-Aminooctanenitrile.
Reduction: 8-Aminooctane.
Hydrolysis: 8-Chlorooctanoic acid or 8-Chlorooctanamide.
Scientific Research Applications
8-Chlorooctanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Chlorooctanenitrile primarily involves its reactivity due to the presence of the nitrile and chlorine functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbon atom adjacent to the chlorine.
Comparison with Similar Compounds
- **Octanenitrile
8-Bromooctanenitrile: Similar structure but with a bromine atom instead of chlorine.
8-Iodooctanenitrile: Contains an iodine atom in place of chlorine.
Properties
CAS No. |
71905-35-6 |
|---|---|
Molecular Formula |
C8H14ClN |
Molecular Weight |
159.65 g/mol |
IUPAC Name |
8-chlorooctanenitrile |
InChI |
InChI=1S/C8H14ClN/c9-7-5-3-1-2-4-6-8-10/h1-7H2 |
InChI Key |
MLQMBTGDIYYOFL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC#N)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
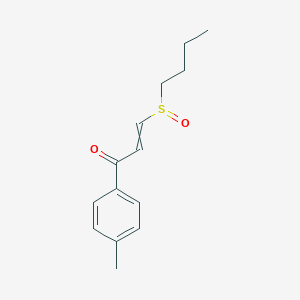


![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)
![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)

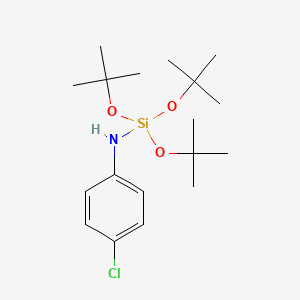
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
